N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The compound is characterized by the presence of a pyrazine ring and a naphthalene moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and pyrazine-2-carbohydrazide in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Coordination Chemistry: It acts as a ligand, forming stable complexes with transition metal ions, which are useful in catalysis and material science.
Biological Studies: The compound has been studied for its potential anticancer properties, showing cytotoxic effects against certain cancer cell lines.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .
Comparison with Similar Compounds
N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the aromatic rings.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base hydrazone with different substituents, leading to variations in its chemical and biological properties.
N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide stands out due to its unique combination of a pyrazine ring and a naphthalene moiety, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H12N4O2 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H12N4O2/c21-15-6-5-11-3-1-2-4-12(11)13(15)9-19-20-16(22)14-10-17-7-8-18-14/h1-10,21H,(H,20,22)/b19-9- |
InChI Key |
MXRKRHOWBSDFDS-OCKHKDLRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=NC=CN=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC=CN=C3)O |
Origin of Product |
United States |
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